1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride
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Overview
Description
1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole core is then alkylated using butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group at the nitrogen atom.
Amination: The next step involves the introduction of the amine group. This can be done by reacting the alkylated benzodiazole with 2-chloro-2-methylpropane in the presence of a suitable amine.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-butyl-1H-1,3-benzodiazol-2-yl)methanol
- 1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethanol
- 1-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-2-amine
Uniqueness
1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride is unique due to its specific structural features, such as the presence of the butyl group and the dihydrochloride salt form. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2703774-34-7 |
---|---|
Molecular Formula |
C15H25Cl2N3 |
Molecular Weight |
318.3 |
Purity |
95 |
Origin of Product |
United States |
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